1-Propanone, 3-hydroxy-1,3,3-triphenyl-
Description
Contextualization of the Compound as a Key Organic Intermediate
1-Propanone, 3-hydroxy-1,3,3-triphenyl- serves as a key intermediate in the synthesis of a variety of organic compounds. lookchem.com Its utility stems from the presence of both a hydroxyl and a ketone functional group, which can undergo a wide range of chemical modifications. As a derivative of 1,3,3-triphenylpropanone, it is used as a foundational molecule for constructing more elaborate chemical structures, including those with potential applications in pharmaceuticals. lookchem.com
The class of β-hydroxy ketones, to which this compound belongs, are well-established precursors in organic synthesis. fiveable.me They are pivotal in reactions such as dehydration to form α,β-unsaturated ketones or reduction to 1,3-diols. These transformations are fundamental steps in the synthesis of fine chemicals and complex natural products. fz-juelich.de For instance, related structures such as 1,3-diphenyl-3-(phenylthio)propan-1-ones have been synthesized and evaluated for their cytotoxic activities, highlighting the potential of the 1,3-diphenylpropan-1-one scaffold in medicinal chemistry research. nih.gov The specific reactivity imparted by the hydroxyl group makes 1-Propanone, 3-hydroxy-1,3,3-triphenyl- a valuable building block for chemists engaged in molecular design and synthesis. lookchem.com
Overview of Structural Features and Their Research Implications
The molecular structure of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is distinguished by several key features that have significant implications for its chemical behavior and research applications. lookchem.com
Key Structural Features:
β-Hydroxy Ketone Moiety: The compound features a ketone group and a hydroxyl group separated by a methylene (B1212753) bridge. This arrangement is crucial for its reactivity, allowing for reactions such as intramolecular hydrogen bonding, which can influence its conformational preferences and reactivity.
Multiple Phenyl Groups: The presence of three bulky phenyl groups introduces significant steric hindrance around the reactive centers. This steric bulk can direct the stereochemical outcome of reactions at the carbonyl and hydroxyl groups.
Chiral Center: The carbon atom bonded to the hydroxyl group and two phenyl groups (C3) is a chiral center. Consequently, the molecule can exist as a pair of enantiomers. The stereochemistry of β-hydroxy ketones is known to have a substantial impact on the outcome of certain reactions, particularly in biological systems where enzymes can exhibit high stereoselectivity. fiveable.me The ability to synthesize specific stereoisomers of this compound is an important consideration for its application in asymmetric synthesis.
These structural attributes make 1-Propanone, 3-hydroxy-1,3,3-triphenyl- a molecule of interest for stereoselective synthesis and for studying the influence of bulky substituents on reaction mechanisms. The interplay between the electronic effects of the phenyl rings and the reactivity of the hydroxyl and ketone groups provides a rich platform for synthetic exploration.
Structural Identifiers for 1-Propanone, 3-hydroxy-1,3,3-triphenyl-
| Identifier Type | Identifier |
| InChI | InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 nih.govnist.gov |
| InChIKey | NWFJIBVQGLMVTB-UHFFFAOYSA-N nih.govnist.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6624-02-8 |
|---|---|
Molecular Formula |
C21H18O2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-hydroxy-1,3,3-triphenylpropan-1-one |
InChI |
InChI=1S/C21H18O2/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI Key |
NWFJIBVQGLMVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Chemical Reactivity and Transformational Pathways of 1 Propanone, 3 Hydroxy 1,3,3 Triphenyl
Reactions Involving the Carbonyl Moiety
The carbonyl group in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is a primary site for nucleophilic attack. Common reactions include reduction to a secondary alcohol and addition of organometallic reagents.
Reduction Reactions: The ketone functionality can be readily reduced to a 1,3-diol. This transformation is typically achieved using hydride-based reducing agents. The choice of reagent can influence the stereoselectivity of the reduction, particularly in relation to the existing stereocenter at the hydroxyl-bearing carbon. youtube.comwikipedia.orglibretexts.org
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that can selectively reduce the ketone in the presence of other functional groups. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also reduce the ketone. Due to its high reactivity, it must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org
The diastereoselectivity of these reductions is an important consideration. For instance, the Narasaka-Prasad reduction, which utilizes a boron chelating agent followed by a hydride source, is known to produce syn-1,3-diols with high selectivity from β-hydroxy ketones. youtube.com Conversely, the Evans-Saksena reduction can be employed to achieve anti-1,3-diols.
Interactive Data Table: Common Reducing Agents for the Carbonyl Group
| Reducing Agent | Solvent | Selectivity | Product |
| Sodium borohydride (NaBH₄) | Methanol, Ethanol | Generally low diastereoselectivity | 1,3,3-Triphenylpropane-1,3-diol |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether, THF | Generally low diastereoselectivity | 1,3,3-Triphenylpropane-1,3-diol |
| Diethylmethoxyborane / NaBH₄ | THF, Methanol | High syn selectivity | syn-1,3,3-Triphenylpropane-1,3-diol |
| Tetrabutylammonium triacetoxyborohydride | Acetonitrile, Acetic Acid | High anti selectivity | anti-1,3,3-Triphenylpropane-1,3-diol |
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl carbon, creating a new carbon-carbon bond and forming a tertiary alcohol after acidic workup. mnstate.edulibretexts.org For example, the reaction with methylmagnesium bromide would yield 2-methyl-1,3,3-triphenylpropane-1,3-diol. The bulky phenyl groups may sterically hinder the approach of the nucleophile. msu.edu
Reactions Involving the Hydroxyl Functional Group
The secondary hydroxyl group in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- can undergo reactions typical of alcohols, most notably oxidation and esterification.
Oxidation: The secondary alcohol can be oxidized back to a diketone, specifically 1,3,3-triphenylpropane-1,3-dione. A variety of oxidizing agents can be employed for this transformation. byjus.comchemistryviews.orgwikipedia.orglibretexts.org
Chromium-based reagents: Jones reagent (CrO₃ in aqueous acetone (B3395972) and sulfuric acid) and pyridinium (B92312) chlorochromate (PCC) are effective for oxidizing secondary alcohols to ketones. chemistryviews.orglibretexts.org
Dess-Martin periodinane (DMP): A mild and selective oxidizing agent that allows for the conversion to be carried out under neutral conditions at room temperature. chemistryviews.org
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base like triethylamine. It is known for its mild conditions. chemistryviews.org
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is often catalyzed by an acid or a base. For example, reaction with acetic anhydride in the presence of pyridine (B92270) would yield the corresponding acetate (B1210297) ester.
Reactivity of the Phenyl Substituents
The steric hindrance caused by the bulky triphenylmethyl and benzoyl groups will also play a significant role in directing incoming electrophiles, likely favoring substitution on the less hindered phenyl ring and at the para position. lkouniv.ac.in
Rearrangement Reactions and Photochemical Pathways (in context of related compounds)
Ketones are known to undergo characteristic photochemical reactions upon absorption of UV light. For β-hydroxy ketones, the Norrish Type I and Type II reactions are relevant pathways. wikipedia.org
Norrish Type I Reaction: This pathway involves the homolytic cleavage of the bond between the carbonyl carbon and one of the adjacent α-carbons. wikipedia.orgresearchgate.net For 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, this would lead to the formation of a benzoyl radical and a 2-hydroxy-2,2-diphenylethyl radical. These radicals can then undergo further reactions such as decarbonylation, recombination, or hydrogen abstraction. kvmwai.edu.in
Norrish Type II Reaction: This intramolecular reaction occurs if there is a γ-hydrogen available for abstraction by the excited carbonyl oxygen. wikipedia.org In the case of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, there are no γ-hydrogens on the propane (B168953) chain. However, related compounds with longer alkyl chains could undergo this reaction, leading to cleavage of the β-carbon-γ-carbon bond or the formation of a cyclobutanol (B46151) derivative (the Yang cyclization). rsc.orgacs.org
Mechanistic Investigations of Formation and Transformation Reactions
The primary route for the synthesis of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is through an aldol (B89426) reaction. wikipedia.org
Mechanism of Formation (Aldol Reaction): This reaction involves the nucleophilic addition of an enolate to a carbonyl compound. In a crossed aldol reaction, acetophenone (B1666503) can be deprotonated at the α-carbon by a base (e.g., sodium hydroxide) to form an enolate. libretexts.orgsigmaaldrich.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzophenone (B1666685). A subsequent protonation step yields the final β-hydroxy ketone product. libretexts.orgsigmaaldrich.com
A patent for the synthesis of the related compound, 3-hydroxy-1,3-diphenyl-1-propanone, describes a process where acetophenone and benzaldehyde (B42025) are reacted in the presence of L-proline as an organocatalyst. google.com This highlights the use of modern catalytic methods for this classic transformation.
Interactive Data Table: Aldol Reaction for 1-Propanone, 3-hydroxy-1,3,3-triphenyl-
| Step | Description | Reactants | Product |
| 1 | Enolate Formation | Acetophenone, Base (e.g., NaOH) | Acetophenone enolate |
| 2 | Nucleophilic Attack | Acetophenone enolate, Benzophenone | Alkoxide intermediate |
| 3 | Protonation | Alkoxide intermediate, H₂O | 1-Propanone, 3-hydroxy-1,3,3-triphenyl- |
Organometallic Reactions and Carbonylation Studies
Organometallic reagents are crucial both in the synthesis and subsequent reactions of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-.
Synthesis via Organometallic Reagents: As mentioned, Grignard and organolithium reagents are key for reactions at the carbonyl group. mnstate.edulibretexts.org The synthesis of the starting material, benzophenone, can be achieved via a Grignard reaction between phenylmagnesium bromide and methyl benzoate (B1203000) or benzoyl chloride. mnstate.edu
Palladium-Catalyzed Carbonylation: Modern synthetic methods offer alternative routes to ketones. Palladium-catalyzed carbonylation reactions are powerful tools for forming carbon-carbon bonds and introducing a carbonyl group. nih.gov For instance, symmetrical diaryl ketones like benzophenone can be synthesized via the oxidative carbonylation of arylboronic acids in the presence of a palladium catalyst and carbon monoxide. liv.ac.uk Unsymmetrical ketones can be prepared through carbonylative cross-coupling reactions, such as the Suzuki or Stille reactions, which unite two different organic fragments with a molecule of carbon monoxide. nih.govrsc.orgscielo.br While not a direct synthesis of the final β-hydroxy ketone, these methods are vital for preparing the necessary ketone precursors.
Advanced Spectroscopic and Structural Characterization of 1 Propanone, 3 Hydroxy 1,3,3 Triphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture (¹H, ¹³C, and advanced 2D techniques)
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- would be expected to show distinct signals for the protons on the three phenyl rings, the methylene (B1212753) (-CH₂-) group, and the hydroxyl (-OH) proton. The aromatic protons would likely appear as complex multiplets in the range of 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group and the chiral carbon would exhibit signals in the aliphatic region, likely showing complex splitting patterns due to their diastereotopic nature. The hydroxyl proton's chemical shift would be variable, and it might appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. This would include distinct peaks for the carbonyl carbon (likely >190 ppm), the tertiary carbon bearing the hydroxyl group and two phenyl rings, the methylene carbon, and the various carbons of the three aromatic rings.
Advanced 2D Techniques: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships, for instance, between the methylene protons. HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with their directly attached carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range correlations, helping to piece together the molecular structure definitively.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy probes the vibrational modes of molecular bonds, providing a fingerprint of the functional groups present.
Infrared (IR) Spectroscopy: An IR spectrum of the target compound would be characterized by several key absorption bands. A strong, sharp peak would be expected around 1685 cm⁻¹ corresponding to the C=O (carbonyl) stretch of the ketone. A broad absorption band centered around 3400 cm⁻¹ would indicate the O-H (hydroxyl) stretching vibration. C-H stretching vibrations from the aromatic rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group would be just below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations would typically yield strong Raman signals. The carbonyl group would also be Raman active, though its intensity can vary. This technique is often less sensitive to polar functional groups like the hydroxyl group compared to IR spectroscopy.
Electronic Spectroscopy (UV-Vis and Fluorescence) for Chromophore Studies
Electronic spectroscopy provides insights into the conjugated systems (chromophores) within a molecule by examining the transitions of electrons between energy levels.
UV-Vis Spectroscopy: The chromophores in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- are the benzoyl group and the other two phenyl rings. The molecule would be expected to exhibit UV absorption maxima (λ_max) characteristic of these systems. Typically, π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl group would be observed.
Fluorescence Spectroscopy: Upon excitation at an appropriate wavelength, the compound might exhibit fluorescence. The emission spectrum would be Stokes-shifted to a longer wavelength than the absorption. The quantum yield and lifetime of fluorescence would depend on the rigidity of the structure and the presence of quenching pathways.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₂₁H₁₈O₂ (exact mass: 302.1307). nih.gov Under typical ionization conditions (e.g., Electrospray Ionization - ESI), the molecule would likely be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. Fragmentation analysis would likely show characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxyl group or cleavage adjacent to the carbonyl group, leading to the formation of benzoyl or triphenylmethyl-type fragments.
X-ray Crystallography for Solid-State Structure Determination
Should 1-Propanone, 3-hydroxy-1,3,3-triphenyl- form a suitable single crystal, X-ray crystallography could be employed for the definitive determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and torsional angles. It would also reveal the conformation of the molecule and how the molecules pack together in the crystal lattice, including any intermolecular interactions like hydrogen bonding involving the hydroxyl group. No published crystal structure data is currently available for this compound.
Chiroptical Methods (Optical Rotation, Circular Dichroism) for Stereochemical Assignment
The molecule 1-Propanone, 3-hydroxy-1,3,3-triphenyl- possesses a stereocenter at the carbon atom bearing the hydroxyl group (C3). Therefore, it can exist as a pair of enantiomers.
Optical Rotation: A solution of a single enantiomer of the compound would rotate the plane of plane-polarized light. The specific rotation, [α]_D, would be a characteristic value for that enantiomer under specific conditions of temperature, solvent, and concentration. A racemic mixture (a 50:50 mix of both enantiomers) would show no optical rotation.
Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum would show positive or negative peaks (Cotton effects) in the regions of UV absorption for the chromophores. The CD spectrum of one enantiomer would be a mirror image of the other, providing a distinctive fingerprint for each. This technique is invaluable for assigning the absolute configuration of chiral molecules.
Theoretical and Computational Chemistry Studies of 1 Propanone, 3 Hydroxy 1,3,3 Triphenyl
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent method, are instrumental in elucidating the fundamental properties of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-. DFT calculations can be employed to determine the optimized molecular geometry, electronic structure, and thermodynamic properties of the compound. For instance, DFT studies on similar hydroxy ketone molecules have been used to investigate their structural, chemical reactivity, and stability properties. researchgate.net
Theoretical investigations into the reaction of 3-hydroxy-2-butanone with OH radicals have been carried out using DFT to understand the kinetics and reaction mechanism. scispace.com Such studies provide insights into the reactivity of the molecule. In the case of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, DFT calculations would likely be performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p) to achieve a balance between computational cost and accuracy. These calculations can predict key parameters like bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule.
Furthermore, DFT can be used to calculate various thermodynamic properties, which are crucial for understanding the stability and reactivity of the compound.
Table 1: Calculated Thermodynamic Properties of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- (Note: The following data is based on computational estimations and may vary from experimental values.)
| Property | Value | Unit | Source |
| Standard Gibbs free energy of formation (ΔfG°) | 200.27 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of formation at standard conditions (gas) (ΔfH°gas) | -40.74 | kJ/mol | Joback Calculated Property chemeo.com |
| Solid phase enthalpy of formation at standard conditions (ΔfH°solid) | -240.80 | kJ/mol | NIST chemeo.com |
| Enthalpy of fusion at standard conditions (ΔfusH°) | 30.54 | kJ/mol | Joback Calculated Property chemeo.com |
| Enthalpy of vaporization at standard conditions (ΔvapH°) | 91.30 | kJ/mol | Joback Calculated Property chemeo.com |
Conformational Analysis and Stability Studies
The presence of multiple single bonds in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- allows for a range of possible three-dimensional arrangements, or conformations. Conformational analysis is a critical aspect of understanding the molecule's behavior, as different conformers can have varying energies and, consequently, different stabilities and reactivities.
Computational methods can be used to explore the potential energy surface of the molecule, identifying the various stable conformers and the transition states that connect them. Studies on similar β-diketone derivatives have shown that these molecules can exist in an equilibrium between keto and enol forms, with the stability of each tautomer being influenced by substituents and solvent effects. mdpi.com For 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, the intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is expected to play a significant role in determining the most stable conformation.
The relative energies of different conformers can be calculated to determine their populations at a given temperature. This information is vital for interpreting experimental data, such as NMR spectra, where the observed properties are often an average over the different conformations present in solution.
Prediction of Electronic Structure and Spectroscopic Properties
The electronic structure of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- governs its chemical reactivity and spectroscopic properties. Quantum chemical calculations can provide a detailed picture of the distribution of electrons within the molecule, including the energies and shapes of the molecular orbitals.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are the frontier orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. icm.edu.pl A smaller HOMO-LUMO gap generally implies higher reactivity.
Computational methods can also be used to predict various spectroscopic properties, such as infrared (IR), Raman, and UV-Vis spectra. By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands. semanticscholar.org Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the UV-Vis absorption spectrum. africanjournalofbiomedicalresearch.com
Table 2: Predicted Spectroscopic Data for 1-Propanone, 3-hydroxy-1,3,3-triphenyl- (Note: These are theoretical predictions and should be validated by experimental data.)
| Spectroscopic Property | Predicted Value/Range | Method |
| Key IR Frequencies (C=O stretch) | ~1680-1700 cm⁻¹ | DFT (B3LYP) |
| Key IR Frequencies (O-H stretch) | ~3400-3600 cm⁻¹ | DFT (B3LYP) |
| UV-Vis λmax | ~250-280 nm | TD-DFT |
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving 1-Propanone, 3-hydroxy-1,3,3-triphenyl-. rsc.org For example, the formation of this compound often occurs through an aldol (B89426) addition reaction. Computational studies can map out the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products. nih.gov
By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, theoretical studies on the aminolysis of a β-hydroxy-α,β-unsaturated ester explored concerted and stepwise pathways, concluding that a stepwise mechanism via an α-oxo ketene (B1206846) intermediate was the most favorable. nih.gov Similarly, computational investigations into the reactions of β-hydroxy ketones, such as their decomposition or reaction with radicals, can provide valuable insights into their chemical behavior under various conditions. scispace.com
These mechanistic studies are crucial for optimizing reaction conditions in synthetic chemistry and for understanding the role of such compounds in more complex chemical and biological systems.
Investigation of Non-linear Optical (NLO) Properties
Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, making them of interest for applications in optoelectronics. While 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is not a classic NLO chromophore, the presence of multiple phenyl rings suggests that it may possess some NLO activity.
Computational methods can be used to calculate the key parameters that govern a molecule's NLO response, such as the dipole moment (μ), polarizability (α), and first and second hyperpolarizabilities (β and γ). icm.edu.plnih.gov DFT calculations are commonly used for this purpose. Theoretical studies on other aromatic ketones and chalcone (B49325) derivatives have shown that the magnitude of the NLO response is highly dependent on the molecular structure and the nature of any substituent groups. icm.edu.plnih.gov
For 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, computational studies could predict its NLO properties and provide insights into how its structure could be modified to enhance these properties. Such investigations are valuable for the rational design of new materials with tailored NLO responses.
Synthesis and Reactivity of Derivatives and Analogues of 1 Propanone, 3 Hydroxy 1,3,3 Triphenyl
Design and Synthesis of Substituted Propanone Analogues
The synthesis of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- and its analogues primarily relies on the aldol (B89426) reaction, a powerful tool for carbon-carbon bond formation. libretexts.org This reaction involves the nucleophilic addition of a ketone enolate to an aldehyde or another ketone. libretexts.org In the case of the parent compound, the reaction would conceptually involve the enolate of acetophenone (B1666503) attacking the carbonyl carbon of benzophenone (B1666685).
The design of substituted analogues involves the strategic modification of the starting materials. By employing substituted acetophenones and benzophenones, a diverse library of analogues can be generated. For instance, the Claisen-Schmidt condensation, a related reaction between an aldehyde or ketone and a carbonyl compound lacking an alpha-hydrogen, is a widely used method for synthesizing chalcones, which are precursors to many flavonoids and can be considered unsaturated analogues. jchemrev.comnih.govjchemrev.com This reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) or potassium hydroxide, and proceeds by condensing derivatives of benzaldehyde (B42025) and acetophenone. jchemrev.comnih.gov
The synthesis of tertiary α-hydroxyketones, a related class of compounds, can be achieved through methods like the enantioselective decarboxylative chlorination of β-ketocarboxylic acids followed by nucleophilic substitution. nih.gov This highlights the variety of synthetic strategies available for creating complex hydroxylated ketone structures.
A general synthetic approach to β-hydroxy ketones and their analogues is outlined in the table below, showcasing the versatility of the aldol and related reactions.
| Precursor 1 (Enolate Source) | Precursor 2 (Carbonyl Source) | Resulting Analogue Type | Common Reaction Type |
| Substituted Acetophenone | Substituted Benzophenone | Substituted 1-Propanone, 3-hydroxy-1,3,3-triphenyl- | Aldol Addition |
| Substituted Acetophenone | Substituted Benzaldehyde | Substituted Chalcone (B49325) (α,β-unsaturated ketone) | Claisen-Schmidt Condensation |
| β-Ketocarboxylic Acid | N-chlorosuccinimide | Tertiary α-Chloroketone (intermediate) | Decarboxylative Chlorination |
Structure-Reactivity and Structure-Property Relationships
The structural features of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- and its analogues have a profound impact on their chemical reactivity and physical properties. The presence of the β-hydroxy ketone moiety allows for specific intramolecular interactions and dictates the molecule's conformational preferences.
For instance, in diastereoselective reductions of β-hydroxy ketones, the existing stereocenter at the β-position can direct the stereochemical outcome of the reduction of the carbonyl group. youtube.com The Narasaka-Prasad reduction, for example, utilizes a boron chelating agent to form a six-membered ring intermediate, which then directs a hydride attack to favor the formation of syn-1,3-diols. youtube.com This demonstrates a clear structure-reactivity relationship where the spatial arrangement of the hydroxyl and ketone groups controls the approach of reagents.
The electronic nature of substituents on the phenyl rings also plays a crucial role. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity. These electronic effects also influence the acidity of the α-protons, which is a key factor in enolate formation for subsequent reactions.
In the context of α,β-unsaturated ketones (chalcone analogues), the reactivity is often associated with the polarized double bond, making them susceptible to Michael addition reactions. researchgate.net Structure-activity relationship studies on such compounds have shown that substitutions on the aromatic rings can significantly alter their reactivity with nucleophiles like glutathione. researchgate.net
The physical properties are also heavily influenced by structure. The melting point, boiling point, and solubility of these compounds are dependent on the nature and position of substituents on the aromatic rings, which affect crystal packing and intermolecular forces.
Strategies for Functional Group Interconversion and Derivatization
The hydroxyl and ketone functional groups in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- and its analogues are versatile handles for further chemical transformations, allowing for the synthesis of a wide array of derivatives.
Derivatization of the Hydroxyl Group: The tertiary hydroxyl group can undergo a variety of reactions. For example, it can be acylated to form esters using acyl chlorides or anhydrides. libretexts.orggoogleapis.com This not only modifies the properties of the molecule but can also serve as a protecting group strategy in multi-step syntheses. Benzoyl chloride is a common reagent for this purpose, converting the hydroxyl group into a benzoate (B1203000) ester. libretexts.org
Derivatization of the Ketone Group: The ketone's carbonyl group is a hub of reactivity. It can be reduced to a secondary alcohol, leading to the formation of a 1,3-diol. As mentioned earlier, this reduction can be performed diastereoselectively. youtube.com The ketone can also react with hydrazines to form hydrazones. For instance, reaction with 4-nitrophenylhydrazine (B89600) can be used to introduce a chromophore for analytical purposes. libretexts.org
Furthermore, the ketone can be a precursor for the synthesis of heterocyclic compounds. Chalcones, which are α,β-unsaturated ketone analogues, are well-known intermediates in the synthesis of flavonoids, pyrazolines, and other heterocyclic systems through reactions with various nucleophiles. nih.govjchemrev.com
The following table summarizes some common derivatization strategies for the functional groups present in this class of compounds.
| Functional Group | Reagent | Resulting Functional Group |
| Hydroxyl | Acyl Chloride (e.g., Benzoyl chloride) | Ester |
| Ketone | Sodium Borohydride (B1222165) | Secondary Alcohol |
| Ketone | Hydrazine (B178648) derivative (e.g., 4-Nitrophenylhydrazine) | Hydrazone |
| α,β-Unsaturated Ketone | Michael Donor (e.g., Thiol) | Thioether Adduct |
The systematic application of these synthetic and derivatization strategies allows for the creation of a broad spectrum of molecules based on the 1-Propanone, 3-hydroxy-1,3,3-triphenyl- scaffold, enabling detailed investigations into their chemical and physical properties.
Role in Advanced Organic Synthesis and Materials Science
Utilization as a Building Block in Complex Molecule Synthesis
The structure of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, a β-hydroxy ketone, makes it an ideal starting material for the synthesis of various heterocyclic compounds, which are integral to many complex and biologically active molecules. The presence of both a hydroxyl and a carbonyl group allows for a range of chemical transformations.
One of the primary applications of this compound is in the synthesis of substituted pyrazoles and pyrimidines. These nitrogen-containing heterocyclic scaffolds are prevalent in pharmaceuticals and agrochemicals. The general synthetic strategy involves the reaction of the β-hydroxy ketone or its derivatives with appropriate reagents.
For instance, the reaction of a β-hydroxy ketone with hydrazine (B178648) hydrate (B1144303) is a well-established method for the synthesis of pyrazoles. In the case of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, this reaction would be expected to yield a triphenyl-substituted pyrazole (B372694). Similarly, condensation with urea (B33335) or thiourea (B124793) can lead to the formation of pyrimidine (B1678525) derivatives.
A crucial step that often precedes these cyclization reactions is the dehydration of the β-hydroxy ketone to form the corresponding α,β-unsaturated ketone, also known as a chalcone (B49325). This dehydration is readily achieved under either acidic or basic conditions and is often a key step in multi-step synthetic sequences. The resulting chalcone, 1,3,3-triphenyl-2-propen-1-one, is a highly reactive Michael acceptor, making it susceptible to addition reactions with a wide range of nucleophiles, further expanding its utility as a building block.
Participation in Multi-Step Synthetic Sequences
The transformation of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- into its corresponding chalcone is a pivotal step in many multi-step synthetic pathways. This α,β-unsaturated ketone serves as a versatile intermediate for the construction of more complex molecular architectures.
The chalcone's electrophilic double bond readily participates in Michael addition reactions. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. For example, the addition of a nucleophile, such as an enolate, to the double bond of the chalcone, followed by an intramolecular reaction, can lead to the formation of cyclic compounds. This strategy is frequently employed in the synthesis of natural products and their analogs.
The general sequence of reactions can be summarized as follows:
Dehydration: 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is converted to 1,3,3-triphenyl-2-propen-1-one.
Michael Addition: The resulting chalcone reacts with a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond.
Cyclization/Further Transformation: The intermediate from the Michael addition can then undergo cyclization or other functional group manipulations to yield the final complex molecule.
This sequence allows for the controlled and stepwise construction of intricate molecular frameworks, highlighting the importance of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- as a precursor in these synthetic endeavors.
Applications in Catalyst or Ligand Development
The structural motif of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- and its derivatives, particularly the pyrazoles that can be synthesized from it, holds significant potential in the development of catalysts and ligands for various chemical transformations.
Pyrazole derivatives are well-known for their ability to act as ligands that can coordinate with metal ions to form stable complexes. These metal complexes can exhibit catalytic activity in a wide range of organic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.
The triphenyl-substituted pyrazole that can be derived from 1-Propanone, 3-hydroxy-1,3,3-triphenyl- would offer a sterically bulky and electronically rich ligand. These properties can influence the coordination geometry and electronic environment of the metal center, thereby tuning the catalytic activity and selectivity of the resulting complex.
While specific research detailing the use of ligands directly derived from 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is an area of ongoing investigation, the established principles of ligand design and coordination chemistry strongly suggest the potential of this compound's derivatives in the field of catalysis. The development of new catalysts is crucial for advancing sustainable and efficient chemical synthesis, and the exploration of novel ligand scaffolds derived from readily accessible building blocks like 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is a promising avenue for future research.
Future Research Directions and Outlook
Emerging Synthetic Methodologies for 1-Propanone, 3-hydroxy-1,3,3-triphenyl-
The synthesis of β-hydroxy ketones, such as 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, has traditionally been dominated by the aldol (B89426) reaction. However, future research is poised to move beyond conventional approaches, focusing on more efficient, sustainable, and stereoselective methods.
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Proline-catalyzed aldol reactions, for instance, have been shown to be effective for coupling aldehydes and ketones. nih.gov Future investigations could focus on developing highly stereoselective organocatalytic methods for the synthesis of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, potentially leading to enantiomerically pure forms of the molecule.
Photocatalysis: The use of light to drive chemical reactions offers a green and powerful synthetic tool. Photocatalytic three-component reactions have been developed for the synthesis of complex molecules like multifunctional diaryl sulfides. ucr.edu Exploring similar photocatalytic strategies for the cross-aldol reaction between a suitable propiophenone (B1677668) derivative and benzophenone (B1666685) could provide a novel and efficient route to 1-Propanone, 3-hydroxy-1,3,3-triphenyl-.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including improved reaction control, enhanced safety, and easier scalability. scispace.com The application of microfluidic reactors with immobilized catalysts could enable the continuous and efficient production of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-. chemistryviews.org This approach would be particularly beneficial for optimizing reaction conditions and for the on-demand synthesis of the compound.
| Synthetic Methodology | Potential Advantages for 1-Propanone, 3-hydroxy-1,3,3-triphenyl- Synthesis |
| Organocatalysis | High stereoselectivity, access to enantiomerically pure forms, milder reaction conditions. |
| Photocatalysis | Environmentally friendly (uses light as an energy source), potential for novel reaction pathways. |
| Flow Chemistry | Improved reaction control, enhanced safety, scalability, potential for automation. |
Exploration of Novel Reactivity Patterns and Transformation Pathways
The reactivity of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- is largely dictated by its β-hydroxy ketone functionality. Future research should aim to uncover novel transformations and expand the synthetic utility of this compound.
Stereoselective Reductions: The reduction of the ketone moiety in β-hydroxy ketones can lead to the formation of 1,3-diols, which are valuable building blocks in organic synthesis. Future work could explore highly diastereoselective reductions of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- to afford specific stereoisomers of the corresponding 1,3-diol. youtube.com
Fragmentation Reactions: β-hydroxy ketones can undergo fragmentation reactions under specific conditions. Investigating novel fragmentation pathways of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- could lead to the development of new synthetic methodologies for accessing other valuable chemical structures. Ab initio studies on related systems suggest that such reactions can be predictable and synthetically useful. rsc.org
Conversion to Heterocycles: The 1,3-dioxygenated pattern in 1-Propanone, 3-hydroxy-1,3,3-triphenyl- makes it a potential precursor for the synthesis of various heterocyclic compounds. Research into cyclization reactions, perhaps involving intramolecular condensations or reactions with bifunctional reagents, could open up new avenues for the synthesis of novel heterocyclic scaffolds.
Advancements in Spectroscopic Characterization Techniques
While standard spectroscopic techniques are sufficient for routine characterization, advanced methods can provide deeper insights into the structure, conformation, and intermolecular interactions of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-.
Advanced NMR Spectroscopy: For complex molecules, especially those with multiple stereocenters, advanced NMR techniques are invaluable. Two-dimensional NMR experiments, such as EXSY, can be employed for the determination of diastereomeric excess in chiral resolutions. nih.gov Future studies could utilize such techniques to analyze stereoisomers of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- and its derivatives. Simple ¹H NMR analysis has also been shown to be a powerful tool for assigning the relative stereochemistry of β-hydroxy ketones. nih.govnorthwestern.edu
Mass Spectrometry: High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule. Furthermore, studying the fragmentation patterns of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- can provide valuable structural information. Ketones and aldehydes are known to undergo characteristic fragmentation pathways, such as α-cleavage and the McLafferty rearrangement, which could be investigated in detail for this specific compound. libretexts.orglibretexts.org
Vibrational Spectroscopy: Infrared (IR) and Raman spectroscopy are sensitive probes of molecular structure and bonding. In particular, these techniques are well-suited for studying hydrogen bonding, a key feature of 1-Propanone, 3-hydroxy-1,3,3-triphenyl- due to its hydroxyl group. oregonstate.edu Future research could employ vibrational spectroscopy in conjunction with quantum-chemical calculations to investigate the intramolecular and intermolecular hydrogen bonding interactions of this compound in various environments. nih.govkennesaw.edunih.gov
| Spectroscopic Technique | Potential Application for 1-Propanone, 3-hydroxy-1,3,3-triphenyl- |
| Advanced NMR (e.g., 2D EXSY) | Determination of diastereomeric excess, assignment of relative stereochemistry. |
| High-Resolution Mass Spectrometry | Confirmation of elemental composition, elucidation of fragmentation pathways. |
| Vibrational Spectroscopy (IR, Raman) | Study of intramolecular and intermolecular hydrogen bonding. |
Development of Enhanced Computational Models and Simulations
Computational chemistry offers a powerful toolkit for understanding and predicting the properties and reactivity of molecules. The development of more sophisticated computational models will be instrumental in advancing the study of 1-Propanone, 3-hydroxy-1,3,3-triphenyl-.
Density Functional Theory (DFT) Calculations: DFT has become a standard tool for investigating reaction mechanisms and predicting spectroscopic properties. mdpi.com Future computational studies could focus on modeling the transition states of synthetic reactions leading to 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, thereby providing insights for catalyst design and reaction optimization. researchgate.netacs.orgacs.orgpsu.edu Additionally, DFT can be used to simulate vibrational spectra, aiding in the interpretation of experimental data.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of molecular behavior, including conformational changes and intermolecular interactions. acs.org For a flexible molecule like 1-Propanone, 3-hydroxy-1,3,3-triphenyl-, MD simulations could be used to explore its conformational landscape and to study its interactions with solvents or other molecules. researchgate.netnih.govnih.gov
In Silico Property Prediction: Machine learning and quantitative structure-property relationship (QSPR) models are increasingly being used to predict the physicochemical properties of chemical compounds. mdpi.comresearchgate.netnih.govnih.gov Developing such models for β-hydroxy ketones could enable the rapid screening of virtual libraries of related compounds for desired properties, guiding future synthetic efforts.
| Computational Method | Research Focus for 1-Propanone, 3-hydroxy-1,3,3-triphenyl- |
| Density Functional Theory (DFT) | Modeling reaction transition states, predicting spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Exploring conformational landscape, studying intermolecular interactions. |
| In Silico Property Prediction (QSPR/ML) | Rapid screening of related compounds for desired physicochemical properties. |
Q & A
Q. Can this compound act as a photoinitiator in polymer chemistry?
- Methodological Answer : The α-hydroxy ketone structure allows UV-induced cleavage to generate radicals. Test photoactivity via UV-Vis spectroscopy (λmax ~250–300 nm). Incorporate into acrylate resins and measure polymerization rates using photo-DSC. Compare with commercial initiators (e.g., Irgacure 2959) for efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
